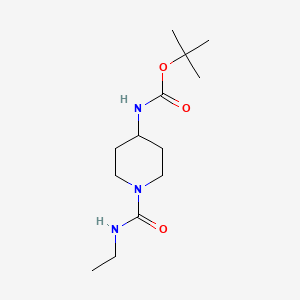

tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate (CAS: 1188964-80-8) is a piperidine-derived carbamate compound used as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an ethylcarbamoyl substituent at the 1-position.

Properties

IUPAC Name |

tert-butyl N-[1-(ethylcarbamoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-5-14-11(17)16-8-6-10(7-9-16)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQYBPAVKCPHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that tert-butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate displays high antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound has shown effectiveness at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

2. Neuroprotective Effects

In studies focusing on neurodegenerative diseases, the compound has demonstrated protective effects against amyloid beta-induced toxicity in astrocytes. It acts as both a β-secretase and acetylcholinesterase inhibitor, which are critical pathways in Alzheimer's disease pathology. In vitro assays revealed that it could inhibit amyloid aggregation significantly, suggesting potential applications in treating Alzheimer's disease .

3. Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been explored, particularly in the context of neuroinflammation associated with neurodegenerative diseases. Its action on pro-inflammatory cytokines indicates a promising role in reducing neuroinflammation and protecting neuronal integrity .

Case Studies

Synthesis Pathways

The synthesis of this compound involves several chemical reactions, typically starting from piperidine derivatives. A common method includes the reaction of tert-butyl carbamate with ethyl isocyanate under controlled conditions to yield the desired product with high purity and yield .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Benzyl derivatives (e.g., 4-methylbenzyl, 4-chlorobenzyl) exhibit high yields (75–95%) via nucleophilic substitution .

- Acetylated analogs are synthesized efficiently (e.g., 95% crude yield) using acetic anhydride .

Physicochemical Properties

Key Observations :

- Halogenated derivatives (e.g., 4-Cl, 2-F) show distinct aromatic proton signals in NMR .

- Cyanobenzoyl analogs have higher molecular weights (~329 g/mol) due to the polar cyano group .

- The ethylcarbamoyl group in the target compound may enhance hydrogen-bonding capacity compared to alkyl or aryl substituents.

Biological Activity

Tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C13H22N2O3

- Molecular Weight : 250.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been shown to engage in hydrogen bonding with amino acids in enzyme active sites, which may enhance its pharmacological effects.

Target Enzymes

Research indicates that this compound may affect enzymes involved in inflammatory pathways, potentially modulating cytokine release and influencing immune response mechanisms .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various strains of Gram-positive bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| Enterococcus faecium (VREfm) | 1.56 - 6.25 μg/mL |

| Staphylococcus epidermidis (LRSE) | 3.125 μg/mL |

These findings suggest that the compound could serve as a potential alternative to existing antibiotics, particularly against resistant strains .

Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated with lipopolysaccharide (LPS). The inhibition percentage observed was approximately 20% at a concentration of 10 µM .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against drug-resistant bacterial strains revealed promising results. The compound displayed potent bactericidal activity, particularly against MRSA and VRE strains, comparable to last-resort antibiotics like vancomycin and linezolid. This study emphasizes the need for further exploration into its clinical applications .

Case Study: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's anti-inflammatory effects. The study utilized THP-1 derived macrophages to assess pyroptotic cell death and IL-1β release in response to treatment with various concentrations of the compound. Results indicated a significant reduction in both pyroptosis and cytokine release, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation , protection/deprotection , and carbamate formation . A common approach (analogous to structurally similar compounds) starts with 4-aminopiperidine derivatives. For example:

Protection : The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with Boc anhydride and a base like triethylamine in dichloromethane .

Ethylcarbamoyl Introduction : The ethylcarbamoyl group is introduced via coupling reactions (e.g., using ethyl isocyanate or carbodiimide-mediated activation).

Key factors affecting yield include:

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Purification often involves:

- Recrystallization : Use a solvent pair like ethyl acetate/hexane to remove unreacted starting materials.

- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate in hexane (10–50%) effectively separates carbamate derivatives. Monitor fractions via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is advised.

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if handling powders in non-ventilated areas .

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the carbamate group.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 6.5–7.0 ppm (carbamate NH) .

- ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and 80 ppm (Boc quaternary carbon).

- FT-IR : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch of carbamate and Boc groups) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions matching the molecular formula (C₁₃H₂₅N₃O₃).

Advanced Research Questions

Q. How can researchers optimize the condensation step to mitigate low yields caused by competing side reactions?

- Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Controlled Stoichiometry : Use a 1.2:1 molar ratio of ethyl isocyanate to the Boc-protected piperidine intermediate to limit excess reagent .

- Moisture-Free Conditions : Employ Schlenk lines or molecular sieves to exclude water.

- Catalytic Additives : Add 1–2 mol% of DMAP to enhance reaction specificity .

- Kinetic Monitoring : Use in-situ IR or HPLC to track reaction progress and terminate at optimal conversion (~85–90%).

Q. What strategies resolve contradictions in reported reaction conditions for reducing nitro intermediates in related compounds?

- Methodological Answer : Discrepancies in nitro-group reduction (e.g., H₂/Pd-C vs. NaBH₄) arise from substrate sensitivity. For ethylcarbamoyl derivatives:

- Catalytic Hydrogenation : Preferred for chemoselectivity (1 atm H₂, 10% Pd/C in ethanol) but requires inert atmospheres .

- Alternative Reductants : NaBH₄/CuCl₂ selectively reduces nitro groups without affecting carbamates, but may require acidic workup.

Validate conditions via small-scale trials and LC-MS to identify byproducts (e.g., over-reduced amines).

Q. How can the biological activity of this compound be evaluated in vitro, and what are common pitfalls?

- Methodological Answer :

- Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs). Include controls with scrambled peptides to rule out nonspecific binding.

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in HEK293 or HeLa cells.

- Pitfalls :

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity.

- Metabolic Instability : Pre-treat with liver microsomes to assess carbamate hydrolysis .

Q. What analytical approaches characterize byproducts formed during synthesis, and how are they quantified?

- Methodological Answer :

- HPLC-MS : Use high-resolution MS to identify byproducts (e.g., de-Boc derivatives or ethylurea adducts).

- NMR Spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals from impurities.

- Quantitative Analysis : Calibrate LC-UV at 210 nm (carbamate absorbance) and apply area normalization with internal standards (e.g., biphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.